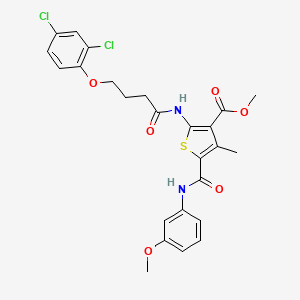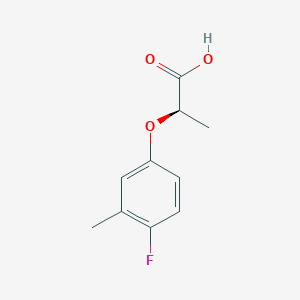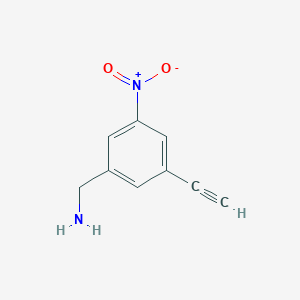
3-Ethynyl-5-nitro-benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-5-nitro-benzylamine: is an organic compound characterized by the presence of an ethynyl group, a nitro group, and a benzylamine moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-nitro-benzylamine typically involves multi-step organic reactions starting from commercially available benzene derivatives. One common synthetic route includes:
Ethynylation: The addition of an ethynyl group can be achieved via Sonogashira coupling, where a halogenated benzene derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and ethynylation steps, and the employment of more efficient catalysts and solvents to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-5-nitro-benzylamine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Ethynyl-5-nitro-benzylamine serves as a versatile building block for constructing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The nitro group can be used as a bioisostere for studying the effects of nitroaromatic compounds on biological systems.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the ethynyl group can enhance the compound’s ability to interact with biological targets.
Industry
In the materials science industry, this compound is investigated for its potential use in the development of novel polymers and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-nitro-benzylamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynyl-4-nitro-benzylamine
- 3-Ethynyl-5-nitro-aniline
- 3-Ethynyl-5-nitro-benzaldehyde
Comparison
Compared to similar compounds, 3-Ethynyl-5-nitro-benzylamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. For instance, the presence of the benzylamine moiety can enhance its solubility in aqueous solutions and its ability to form hydrogen bonds, making it more suitable for certain biological applications.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(3-ethynyl-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C9H8N2O2/c1-2-7-3-8(6-10)5-9(4-7)11(12)13/h1,3-5H,6,10H2 |
InChI Key |
IMGPDNWKNNEXTD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)CN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


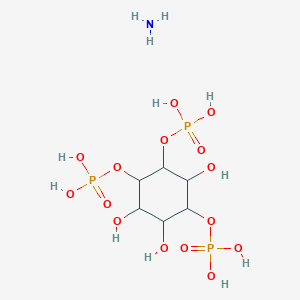
![[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)


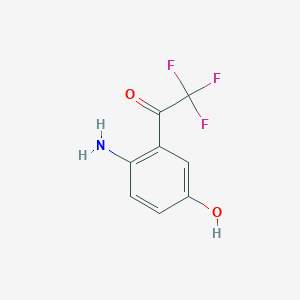


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one](/img/structure/B12073739.png)

